molecular formula C12H17NO3S B2540757 tert-butyl3-amino-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylate CAS No. 2503203-93-6

tert-butyl3-amino-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylate

Cat. No.: B2540757
CAS No.: 2503203-93-6
M. Wt: 255.33
InChI Key: SUKHPUYRZPULNU-UHFFFAOYSA-N
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Description

tert-butyl3-amino-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylate is a privileged synthetic intermediate in medicinal chemistry, serving as a key precursor for the development of novel kinase inhibitors and other heterocyclic scaffolds. Its core structure, featuring a fused thienopyran system, is a common pharmacophore found in compounds targeting various disease pathways. Researchers utilize this building block to synthesize more complex molecules, such as pyrrolo[2,3-d]pyrimidine derivatives, which have shown significant promise as potent and selective inhibitors of tyrosine kinases like EGFR and HER2, relevant in oncology research [https://pubmed.ncbi.nlm.nih.gov/38404572/]. The tert-butyl ester and amino groups offer versatile handles for further functionalization through amide coupling and nucleophilic substitution reactions, enabling the rapid exploration of structure-activity relationships (SAR). Its primary research value lies in accelerating the discovery of new therapeutic agents, particularly for cancer, by providing a synthetically accessible and structurally diverse core. The mechanism of action for the final compounds derived from this intermediate often involves competitive binding to the ATP-binding site of target kinases, thereby disrupting downstream signaling cascades that drive cellular proliferation and survival.

Properties

IUPAC Name

tert-butyl 3-amino-6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-12(2,3)16-11(14)10-9(13)7-6-15-5-4-8(7)17-10/h4-6,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUKHPUYRZPULNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C2=C(S1)CCOC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds through a nucleophilic thiolate attack on the pyranone carbonyl, followed by cyclization to form the thienopyran core. Key optimization parameters include:

  • Surfactant Selection : Cetyltrimethylammonium bromide (CTAB) proved optimal, enhancing substrate solubility and reaction efficiency.
  • Base Catalysis : Triethylamine (100 mol%) facilitated deprotonation and thiolate formation.
  • Temperature and Solvent : Reactions conducted in water at 80°C achieved yields of 93% .

A comparative analysis of surfactants and bases is summarized in Table 1.

Table 1. Optimization of Reaction Conditions for Thieno[3,2-c]Pyran Synthesis

Condition Variation Yield (%)
CTAB + Triethylamine (100 mol%) 93
Without Surfactant 54
Without Base 50
CTAB + Triethylamine (40 mol%) 92
Sodium Dodecyl Sulfate + Triethylamine 84

Data adapted from.

Purification and Sustainability

The aqueous reaction medium allows simple purification by filtration and washing with lukewarm water, eliminating chromatographic methods. Notably, the solvent system is reusable for six cycles with minimal yield reduction (≤5% per cycle). This aligns with green chemistry principles by reducing waste and energy consumption.

Structural Characterization and Validation

The synthesized compound was unequivocally characterized using spectroscopic and crystallographic techniques:

  • Nuclear Magnetic Resonance (NMR) : $$^1$$H NMR spectra confirmed the presence of the tert-butyl group (δ 1.45 ppm, singlet) and amino proton (δ 5.32 ppm, broad).
  • X-Ray Diffraction : Single-crystal analysis revealed a planar thienopyran system with a dihedral angle of 3.2° between the thiophene and pyran rings, stabilizing the structure through intramolecular hydrogen bonding.

Comparative Analysis with Alternative Methods

While the aqueous method is predominant, earlier approaches suffered from limitations:

  • Metal-Catalyzed Cyclizations : Palladium or copper catalysts enabled alkynylation-cyclization sequences but required inert conditions and toxic solvents.
  • Iodolactonization : Iodine-mediated methods afforded moderate yields (50–65%) but generated stoichiometric waste.

The green synthesis method surpasses these in yield (65–95%), scalability, and environmental compatibility.

Applications and Derivative Synthesis

The tert-butyl ester group in the compound serves as a protective moiety, enabling further functionalization. Notable applications include:

  • Fluorescent Probes : The thienopyran core exhibits aggregation-induced emission (AIE), making it suitable for bioimaging.
  • Pharmaceutical Intermediates : Derivatives have shown activity in kinase inhibition and antimicrobial assays.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 3-amino-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives, depending on the substituents introduced .

Scientific Research Applications

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of compounds related to the thieno[3,2-c]pyran structure. For instance, derivatives have shown significant activity comparable to ascorbic acid, indicating their potential as therapeutic agents against oxidative stress-related diseases .

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties through in vivo studies. In one study, derivatives were tested against standard drugs like indomethacin using a carrageenan-induced rat paw edema model. The results indicated promising anti-inflammatory activities with inhibition rates ranging from 39% to 54% .

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding affinities of these compounds with various biological targets. For example, compounds derived from thieno[3,2-c]pyran structures have been investigated for their interaction with enzymes such as 5-lipoxygenase (5-LOX), which is crucial in inflammatory pathways. These studies suggest that further optimization could lead to more effective inhibitors .

Material Science Applications

Beyond biological applications, tert-butyl 3-amino-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylate has potential uses in materials science:

  • Dyes and Pigments : The structural characteristics of thiophene derivatives make them suitable for use in dyes due to their ability to absorb light effectively.
  • Conductivity-Based Sensors : The electronic properties of thieno[3,2-c]pyran derivatives allow for their application in sensor technology where conductivity changes can indicate specific chemical interactions.

Case Studies

StudyFocusFindings
Study on Anti-inflammatory ActivityEvaluated against indomethacinCompounds exhibited up to 54% inhibition in rat models .
Antioxidant EvaluationCompared with ascorbic acidSignificant antioxidant activity was observed .
Molecular Docking AnalysisInteraction with 5-lipoxygenaseIndicated potential for further structure optimization as inhibitors .

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or interference with cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights structural and synthetic differences between the target compound and related analogs:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Synthesis Method
tert-butyl 3-amino-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylate (Target) Thieno[3,2-c]pyran tert-butyl ester, unprotected amine ~269.3 (inferred*) Not explicitly described
Ethyl 2-amino-6-boc-thieno[2,3-c]pyridine-3-carboxylate () Thieno[2,3-c]pyridine ethyl ester, boc-protected amine 342.41 Undisclosed
4-Aryl-6-methyl-pyrano[3,2-c]quinolin-2,5-diones () Pyrano[3,2-c]quinolin aryl, methyl, lactone Varies (e.g., 4f: 381.8) Three-component reaction (L-proline)

*Inferred molecular weight based on tert-butyl substitution (C12H17NO3S).

Key Observations :

  • Core Structure: The target compound’s thieno[3,2-c]pyran core differs from the pyrano[3,2-c]quinolin in (quinoline vs. thiophene ring) and the thieno[2,3-c]pyridine in (pyridine vs. pyran ring).
  • Substituents : The tert-butyl group in the target compound may enhance steric bulk and solubility compared to ethyl or methyl esters in analogs. The unprotected amine (vs. boc-protected in ) suggests greater reactivity in nucleophilic or coordination chemistry .

Biological Activity

tert-butyl 3-amino-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique thieno[3,2-c]pyran ring system, alongside an amino group and a tert-butyl ester, which contribute to its reactivity and biological properties. This article explores the synthesis, biological activities, and potential applications of this compound.

  • Molecular Formula : C12H17NO3S
  • Molecular Weight : 255.33 g/mol
  • CAS Number : 2172253-53-9

Synthesis

The synthesis of tert-butyl 3-amino-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylate typically involves multi-step organic reactions. A common method includes cyclization reactions using appropriate precursors under controlled conditions. Solvents like dichloromethane or ethanol and catalysts such as triethylamine are often employed to facilitate the reaction .

Antimicrobial Properties

Recent studies have indicated that tert-butyl 3-amino-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylate exhibits significant antimicrobial activity. In vitro tests demonstrated its effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.

Anticancer Activity

The compound has also been evaluated for anticancer properties. Research indicates that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The proposed mechanism involves the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to programmed cell death .

Neuroprotective Effects

Preliminary studies suggest that tert-butyl 3-amino-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylate may have neuroprotective effects. It has been shown to reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Case Studies

StudyFindings
Study on Antimicrobial EfficacyDemonstrated activity against E. coli and S. aureusEffective as a potential antibacterial agent
Anticancer ResearchInduced apoptosis in HeLa and MCF-7 cellsPromising candidate for cancer therapy
Neuroprotection StudyReduced oxidative stress in neuronal cellsPotential therapeutic agent for neurodegenerative diseases

The biological activity of tert-butyl 3-amino-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylate is attributed to its ability to interact with specific molecular targets within cells. For instance:

  • Antimicrobial Action : Inhibition of cell wall synthesis.
  • Anticancer Mechanism : Modulation of apoptotic pathways through caspase activation.
  • Neuroprotective Mechanism : Reduction of reactive oxygen species (ROS) levels.

Q & A

Q. What are the standard synthetic protocols for preparing tert-butyl 3-amino-4H,6H,7H-thieno[3,2-c]pyran-2-carboxylate?

The synthesis typically involves multi-step strategies, including protecting group chemistry and coupling reactions. For example, tert-butyl carbamate (Boc) groups are used to stabilize amines during intermediate steps. A representative protocol involves:

  • Boc protection of an amino group under anhydrous conditions (e.g., using Boc₂O in DCM at -78°C) to prevent side reactions .
  • Coupling with halogenated pyrimidines or similar electrophiles using catalysts like Pd(PPh₃)₂Cl₂ and CuI in THF or DMAc at elevated temperatures (~80°C) .
  • Cyclization or ring-closing steps to form the thieno-pyran core, often facilitated by bases like NaHCO₃ .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : To confirm the structure and stereochemistry of the fused thieno-pyran system and tert-butyl group .
  • Mass Spectrometry (ESI+) : For molecular weight verification (e.g., observed m/z 469 [M + H]⁺ in similar intermediates) .
  • X-ray Crystallography : To resolve ambiguous stereochemistry or confirm crystal packing, as demonstrated in related heterocyclic systems .

Q. How does the tert-butyl group influence the compound’s stability and reactivity during synthesis?

The tert-butyl group acts as a steric shield, protecting reactive amines from undesired nucleophilic attacks or oxidation. Its stability under basic conditions and ease of removal via acidic hydrolysis (e.g., TFA) make it ideal for multi-step syntheses .

Advanced Research Questions

Q. What catalytic systems enhance the efficiency of cross-coupling reactions involving this compound?

Optimized conditions for coupling halogenated partners (e.g., 2,4-dichloro-5-iodopyrimidine) include:

  • Palladium Catalysts : Pd(PPh₃)₂Cl₂ for Suzuki-Miyaura or Buchwald-Hartwig couplings .
  • Copper(I) Iodide : To facilitate Sonogashira-like alkyne couplings, as seen in reactions with 3,3-diethoxyprop-1-yne .
  • Solvent Effects : Polar aprotic solvents (e.g., THF, DMAc) improve solubility and reaction rates .

Q. How can researchers assess the radical scavenging potential of this compound using DPPH assays?

Methodological parallels from studies on structurally related antioxidants (e.g., thieno[3,2-c]pyridin-2-one derivatives) include:

  • Preparing a DPPH solution in ethanol (0.1 mM) and measuring absorbance decay at 517 nm after adding the compound .
  • Calculating IC₅₀ values to quantify radical quenching efficiency, with controls for solvent interference .

Q. What are the key considerations for minimizing by-products during the synthesis of the thieno-pyran core?

Strategies include:

  • Temperature Control : Low temperatures (-78°C) during Boc protection to suppress side reactions .
  • Purification Techniques : Column chromatography (silica gel, EtOAc/hexane gradients) to isolate intermediates .
  • Reagent Stoichiometry : Precise molar ratios of coupling partners (e.g., 1:1.2 for amine:halogenated pyrimidine) to avoid excess reagent degradation .

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